Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an aminoethyl side chain, and a methyl group attached to the thiazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 2-bromo-4-methylthiazole-5-carboxylate with 1-aminoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The aminoethyl side chain may facilitate binding to enzymes or receptors, while the thiazole ring can participate in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
2-Amino-4-methylthiazole: Lacks the ester group, leading to different chemical properties and reactivity.
4-Methylthiazole-5-carboxylate: Lacks the aminoethyl side chain, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBIXQHBFLETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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